For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure and Conformation of (Trifluoromethoxy)benzene
Abstract: The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity.[1][2] Understanding the structural and conformational preferences of (trifluoromethoxy)benzene is critical for the rational design of molecules with desired properties. This guide provides a detailed analysis of the structure and conformation of (trifluoromethoxy)benzene, drawing upon data from gas-phase experiments and computational studies. It includes a summary of key structural parameters, detailed experimental methodologies, and a visualization of the analytical workflow.
Conformational Landscape
The conformational preference of the trifluoromethoxy group in (trifluoromethoxy)benzene and its derivatives is a subject of considerable study. Unlike its analogue, anisole (B1667542) (methoxybenzene), which favors a planar conformation where the C-O-C plane is coplanar with the benzene (B151609) ring, (trifluoromethoxy)benzene exhibits a starkly different preference.[1][3]
Experimental and computational studies have consistently shown that the dominant conformer of (trifluoromethoxy)benzene features a perpendicular orientation of the trifluoromethoxy group relative to the phenyl ring.[3][4] In this conformation, the dihedral angle between the C-O-C plane and the plane of the benzene ring is approximately 90°.[1][3]
While the perpendicular conformer is the global energy minimum, the existence of a secondary, planar conformer has been a topic of investigation. Gas Electron Diffraction (GED) studies on (trifluoromethoxy)benzene and its para-fluorinated analogue suggest the presence of a minor planar conformer contribution.[3][4][5] However, various quantum chemical calculations yield different potential energy surfaces. Some methods predict the planar structure to be a transition state, while others suggest it is a very shallow local minimum, slightly higher in energy than the perpendicular conformer.[4][5][6]
The prevailing evidence indicates that in the gas phase, (trifluoromethoxy)benzene exists predominantly as the perpendicular conformer, with a potential small contribution from a planar form.[3][4]
Structural Parameters
Quantitative data on the molecular geometry of (trifluoromethoxy)benzene and its derivatives has been obtained primarily through Gas Electron Diffraction (GED) experiments, supported by quantum chemical calculations. The following tables summarize key structural parameters derived from a study on 4-fluoro(trifluoromethoxy)benzene, which serves as a close proxy for the parent molecule.
Table 1: Key Bond Lengths (r)
| Parameter | GED (rh1) Value (Å) | B3LYP/cc-pVTZ Value (Å) |
| r(C-C)av | 1.391 ± 0.003 | 1.389 |
| r(C-O) | 1.363 ± 0.007 | 1.363 |
| r(C-F) in OCF₃ | 1.341 ± 0.004 | 1.343 |
| r(C-H)av | 1.085 (fixed) | 1.085 |
Data sourced from a combined GED and computational study on 4-fluoro(trifluoromethoxy)benzene. The values are expected to be highly representative of (trifluoromethoxy)benzene.[5]
Table 2: Key Bond and Dihedral Angles
| Parameter | GED (rh1) Value (°) | B3LYP/cc-pVTZ Value (°) |
| ∠C-O-C | 119.8 ± 0.7 | 120.5 |
| ∠F-C-F | 107.1 ± 0.5 | 107.0 |
| Dihedral Angle (φ(C-O)) | 90 (Perpendicular) | 90 (Perpendicular) |
| Dihedral Angle (φ(C-O)) | 0 (Planar) | 0 (Planar) |
The dihedral angle φ(C-O) describes the rotation around the C(aryl)-O bond. The perpendicular conformer is the experimentally determined primary structure.[5]
Table 3: Conformational Composition and Energy
| Method | Conformer | Composition (%) | Relative Energy (kcal/mol) |
| GED (Moscow) | Perpendicular | 75 - 100 | 0 (Global Minimum) |
| Planar | 0 - 25 | - | |
| GED (Tübingen) | Perpendicular | 87 - 100 | 0 (Global Minimum) |
| Planar | 0 - 13 | - | |
| B3LYP/cc-pVTZ | Perpendicular | - | 0 |
| Planar | - | ~0.6 | |
| HF/6-31G* | Perpendicular | - | 0 |
| Planar | - | 1.8 (Transition State) |
Composition data from GED analyses reflect the potential contribution of a planar conformer that cannot be definitively excluded.[3][5] Computational energies show the planar form to be less stable.[5][6]
Experimental and Computational Methodologies
The determination of the structure and conformation of (trifluoromethoxy)benzene relies on a synergistic approach combining experimental gas-phase techniques with high-level quantum chemical calculations.
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of molecules in the gas phase.
Protocol:
-
Sample Introduction: A gaseous sample of the target molecule, such as 4-fluoro(trifluoromethoxy)benzene, is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (e.g., ~60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a photographic plate or a CCD camera). The scattering intensities are recorded as a function of the scattering angle.
-
Data Reduction: The recorded diffraction pattern is digitized and corrected for background noise and other experimental factors to yield the experimental molecular scattering intensities.
-
Structural Refinement: A theoretical molecular model is constructed based on assumed geometric parameters (bond lengths, angles). Theoretical scattering intensities are calculated from this model. The geometric parameters of the model are then refined by a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental intensity curves. This process also involves refining vibrational amplitudes.
-
Conformational Analysis: To investigate conformational mixtures, theoretical models for each conformer (e.g., planar and perpendicular) are created. The analysis is then performed by fitting the experimental data to a model that assumes a mixture of these conformers, allowing for the determination of their relative populations.[3][5]
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase.[7][8] It provides highly accurate data on the moments of inertia, from which precise molecular structures can be derived.[9][10][11]
Protocol:
-
Sample Preparation: The sample is introduced into the spectrometer in the gas phase at low pressure to minimize intermolecular collisions.[7]
-
Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.
-
Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.[8]
-
Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes based on theoretical models of molecular rotation (e.g., rigid rotor).
-
Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. These constants are inversely related to the molecule's moments of inertia. By measuring the spectra of different isotopologues of the molecule, the positions of individual atoms and thus the precise molecular structure (bond lengths and angles) can be determined.[9]
Quantum Chemical Calculations
Computational methods are essential for complementing experimental data, predicting molecular properties, and exploring the potential energy surface for conformational changes.
Protocol:
-
Model Building: A 3D model of the (trifluoromethoxy)benzene molecule is constructed.
-
Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For this type of molecule, Density Functional Theory (DFT) methods like B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[4] Basis sets such as 6-31G* or larger, like cc-pVTZ, are employed to provide an accurate description of the electronic structure.[3][5]
-
Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find stable conformers (energy minima). This is performed for both the perpendicular and planar conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPE).
-
Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed. The C(aryl)-C-O-C dihedral angle is systematically varied (e.g., from 0° to 90° in discrete steps), and at each step, the rest of the molecular geometry is optimized. This maps out the energy profile for the rotation of the -OCF₃ group, revealing the energy minima and the transition state connecting them.[4]
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for determining molecular conformation and the relationship between the key conformers.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. McGuire Research Group [mcguirelab.mit.edu]
- 10. youtube.com [youtube.com]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
